![molecular formula C18H17NO3 B14261498 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid CAS No. 188990-87-6](/img/structure/B14261498.png)
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid is an organic compound that features a pyridine ring substituted with a benzyloxy group and a but-3-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the benzyloxy group, and the addition of the but-3-ynoic acid moiety. One common method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyridine ring can produce piperidine derivatives.
Substitution: Substitution reactions can yield various benzyloxy-substituted derivatives.
Scientific Research Applications
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the but-3-ynoic acid moiety.
2,2-Dimethylbut-3-ynoic acid: Lacks the pyridine and benzyloxy groups.
6-(Benzyloxy)pyridin-2-yl acetic acid: Similar structure but with an acetic acid moiety instead of but-3-ynoic acid.
Uniqueness
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid is unique due to the combination of the benzyloxy-substituted pyridine ring and the but-3-ynoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
188990-87-6 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2,2-dimethyl-4-(6-phenylmethoxypyridin-2-yl)but-3-ynoic acid |
InChI |
InChI=1S/C18H17NO3/c1-18(2,17(20)21)12-11-15-9-6-10-16(19-15)22-13-14-7-4-3-5-8-14/h3-10H,13H2,1-2H3,(H,20,21) |
InChI Key |
XTWAHRCLSMPPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC(=CC=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


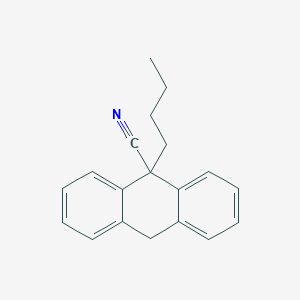
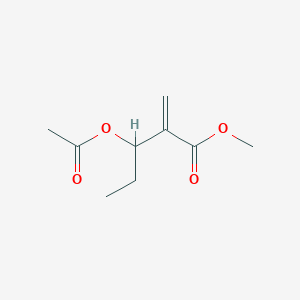
amino]-](/img/structure/B14261426.png)
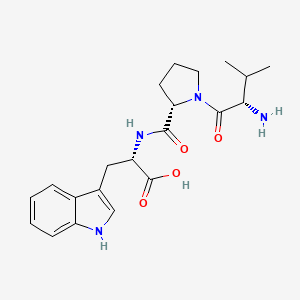
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
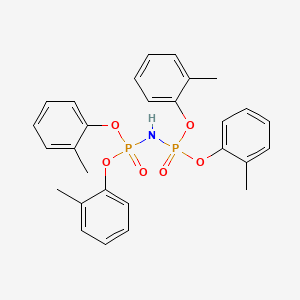
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)

![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)

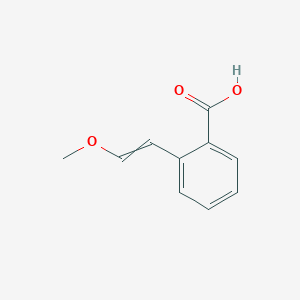
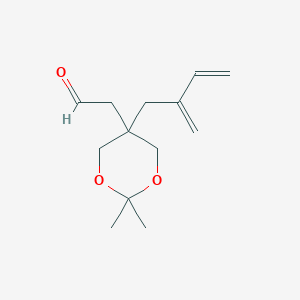
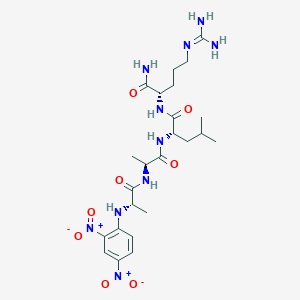
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
